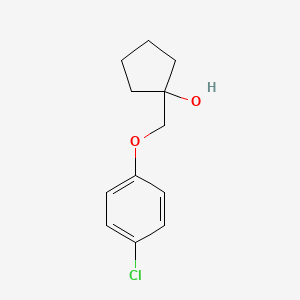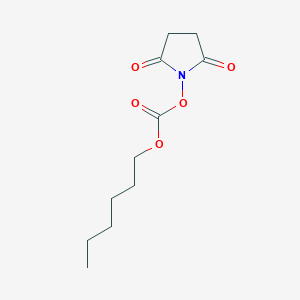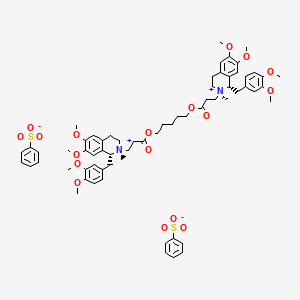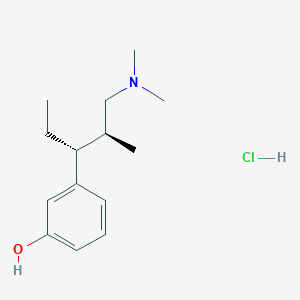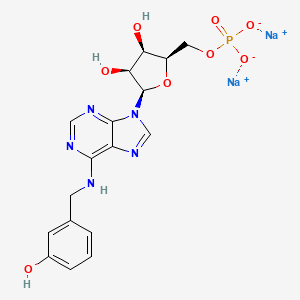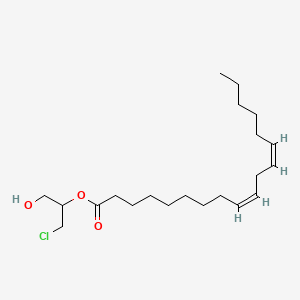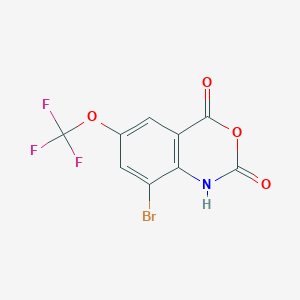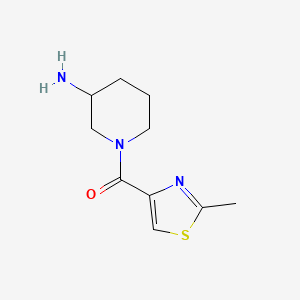
(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a thiazole ring substituted with a methyl group. The methanone group bridges these two heterocyclic structures, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and piperidine rings through a methanone bridge. This can be achieved using reagents such as acyl chlorides or anhydrides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of peptidylarginine deiminases, it binds to the active site of the enzyme, preventing the conversion of peptidyl arginine to peptidyl citrulline. This inhibition can modulate various physiological processes, including transcription regulation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.
(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)ethanone: Similar structure but with an ethanone bridge instead of a methanone bridge.
Uniqueness
- The presence of both piperidine and thiazole rings in (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone contributes to its unique chemical properties and biological activities.
- Its specific inhibition of peptidylarginine deiminases sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H15N3OS |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(3-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-3-8(11)5-13/h6,8H,2-5,11H2,1H3 |
Clé InChI |
DTFLDXGYUMSQPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=O)N2CCCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
